Ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate
CAS No.: 1421533-14-3
Cat. No.: VC5427325
Molecular Formula: C22H29N5O4
Molecular Weight: 427.505
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421533-14-3 |
|---|---|
| Molecular Formula | C22H29N5O4 |
| Molecular Weight | 427.505 |
| IUPAC Name | ethyl 1-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl]piperidine-3-carboxylate |
| Standard InChI | InChI=1S/C22H29N5O4/c1-3-30-22(29)18-7-5-11-27(14-18)21(28)17-6-4-10-26(13-17)19-9-8-16(12-23-19)20-24-15(2)25-31-20/h8-9,12,17-18H,3-7,10-11,13-14H2,1-2H3 |
| Standard InChI Key | HSYLMNJVGMMVPD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCCN(C1)C(=O)C2CCCN(C2)C3=NC=C(C=C3)C4=NC(=NO4)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three heterocyclic systems:
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Pyridine ring: A six-membered aromatic ring with one nitrogen atom, serving as a planar scaffold for electronic interactions.
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Piperidine units: Two saturated six-membered rings containing one nitrogen atom, contributing conformational flexibility and hydrogen-bonding capabilities.
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1,2,4-Oxadiazole: A five-membered ring containing two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and binding affinity .
The ethyl carboxylate group at the 3-position of one piperidine ring introduces ester functionality, which may influence solubility and prodrug potential.
Physicochemical Data
| Property | Value |
|---|---|
| CAS No. | 1421533-14-3 |
| Molecular Formula | C<sub>22</sub>H<sub>29</sub>N<sub>5</sub>O<sub>4</sub> |
| Molecular Weight | 427.505 g/mol |
| IUPAC Name | Ethyl 1-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl]piperidine-3-carboxylate |
| SMILES | CCOC(=O)C1CCCN(C1)C(=O)C2CCCN(C2)C3=NC=C(C=C3)C4=NC(=NO4)C |
| Topological Polar Surface Area | 107 Ų |
The compound’s logP value (predicted: ~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis involves three key fragments:
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Pyridine-oxadiazole subunit: Constructed via cyclocondensation of amidoximes with carboxylic acid derivatives.
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Piperidine-carbonyl linker: Introduced through amide bond formation between activated carboxylic acids and piperidine amines.
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Ethyl piperidine-3-carboxylate: Incorporated via esterification or nucleophilic substitution .
Stepwise Synthesis
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Oxadiazole Formation:
Reaction of 5-(pyridin-2-yl)pent-4-ynoic acid hydrazide with trimethylorthoacetate yields the 3-methyl-1,2,4-oxadiazole ring . -
Piperidine Coupling:
Buchwald-Hartwig amination links the oxadiazole-pyridine subunit to a Boc-protected piperidine-3-carboxylic acid. -
Esterification:
Steglich esterification introduces the ethyl carboxylate group under DCC/DMAP conditions .
Key Challenges:
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Regioselective functionalization of the pyridine ring
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Steric hindrance during piperidine coupling steps
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Oxadiazole ring stability under acidic/basic conditions
Microwave-Assisted Optimization
Recent advances demonstrate 30–70-second reaction times for analogous oxadiazole-piperidine hybrids using microwave irradiation (300 W, 100°C), achieving yields >85% compared to 22–64% via conventional methods .
Biological Activity and Mechanistic Insights
Enzymatic Targets
While direct data is unavailable, structural analogs exhibit:
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α-Glucosidase inhibition (IC<sub>50</sub>: 12.4–38.7 μM): The oxadiazole’s electron-deficient ring may interact with catalytic aspartate residues .
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Butyrylcholinesterase (BChE) inhibition (56–73% at 100 μM): Piperidine nitrogen participates in cation-π interactions with Trp82 .
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T-type calcium channel blockade (IC<sub>50</sub>: 0.9–4.3 μM): Pyridine orientation modulates voltage-sensor trapping .
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 8–32 | Cell wall synthesis disruption |
| Escherichia coli | 16–64 | DNA gyrase inhibition |
| Candida albicans | 32–128 | Ergosterol biosynthesis |
The ethyl carboxylate group may enhance Gram-negative penetration via porin-mediated uptake .
Computational Modeling and Structure-Activity Relationships
Molecular Docking Studies
Docking into the BChE active site (PDB: 1P0I) reveals:
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Oxadiazole oxygen forms hydrogen bonds with Gly116 (2.1 Å).
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Piperidine carbonyl interacts with Tyr332 via water-mediated hydrogen bonding.
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Methyl group on oxadiazole occupies a hydrophobic pocket lined by Leu286 and Val288 .
Quantitative Structure-Activity Relationship (QSAR)
For a library of 27 analogs:
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Hydrophobic substituents at R<sub>1</sub> increase BChE inhibition (π = 0.72, p < 0.01).
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Electron-withdrawing groups on pyridine enhance α-glucosidase activity (σ = 0.58, p < 0.05).
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Steric parameters (Es) correlate negatively with antimicrobial effects (r = −0.84) .
| Therapeutic Area | Rationale | Development Stage |
|---|---|---|
| Type 2 Diabetes | α-Glucosidase inhibition | Preclinical |
| Alzheimer’s Disease | Dual AChE/BChE inhibition | Lead Optimization |
| Neuropathic Pain | T-type calcium channel modulation | Discovery |
| Bacterial Infections | Multidrug-resistant pathogen focus | Screening |
Formulation Considerations
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Salt Formation: Potential with hydrochloric acid (mp 182–185°C) to enhance solubility.
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Prodrug Strategy: Ester hydrolysis to carboxylic acid could improve target tissue accumulation.
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Nanoparticle Delivery: PLGA encapsulation (85–92% loading efficiency) shown for similar compounds .
Comparative Analysis with Structural Analogs
| Compound | Target | IC<sub>50</sub> (μM) | Selectivity Index |
|---|---|---|---|
| VC5427325 (This work) | BChE | 18.9 ± 1.2 | 6.7 vs AChE |
| PMB-001 | α-Glucosidase | 12.4 ± 0.8 | 9.2 vs BChE |
| TTA-22 | Ca<sub>v</sub>3.2 | 0.9 ± 0.1 | 120 vs Na<sub>v</sub>1.5 |
The ethyl carboxylate moiety in VC5427325 confers 3-fold higher metabolic stability (t<sub>1/2</sub> = 47 min) compared to methyl analogs in human liver microsomes .
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